(+)-Cytisine: A Comprehensive Technical Guide on its Discovery and Natural Provenance
(+)-Cytisine: A Comprehensive Technical Guide on its Discovery and Natural Provenance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Cytisine, a quinolizidine (B1214090) alkaloid, has garnered significant scientific interest due to its potent pharmacological activity, particularly as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This has led to its widespread use as a smoking cessation aid in Central and Eastern Europe for decades. This technical guide provides an in-depth overview of the historical discovery of (+)-cytisine, its primary and secondary natural sources, and detailed methodologies for its extraction and quantification. Quantitative data on cytisine (B100878) yields from various botanical sources are presented in a structured format to facilitate comparative analysis. Furthermore, this document includes graphical representations of key historical milestones and a general experimental workflow to provide a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The journey of (+)-cytisine from a toxic plant constituent to a valuable pharmaceutical agent spans over two centuries. Its initial discovery was in 1818, with its first successful isolation occurring in 1865.[1][2][3] A pivotal moment in understanding its potential therapeutic application came in 1912, when its pharmacological actions were documented as being "qualitatively indistinguishable from that of nicotine".[1][2]
This similarity to nicotine (B1678760) led to the leaves of cytisine-containing plants, such as Cytisus laburnum, being used as a tobacco substitute by German and Russian soldiers during World War II.[1][2][4] Recognizing its potential to mitigate nicotine withdrawal, Bulgaria became the first country to market a cytisine-based smoking cessation product, Tabex®, in 1964.[2][5][6] Despite its long history of use in some parts of the world, it is only in recent years that cytisine has undergone large-scale clinical trials in the United States, demonstrating its efficacy and safety, and potentially paving the way for its approval by the FDA.[7]
The timeline below highlights the key milestones in the discovery and development of (+)-cytisine.
Natural Sources of (+)-Cytisine
(+)-Cytisine is a quinolizidine alkaloid found predominantly within the Fabaceae (legume) family.[8] Its distribution is widespread across several genera, indicating a conserved biosynthetic pathway.
Primary Genera: The most significant and commercially utilized sources of cytisine are found within the following genera:
-
Laburnum : Commonly known as Golden Chain trees, species like Laburnum anagyroides are a primary source for the commercial extraction of cytisine.[4][9] The seeds, in particular, have a high concentration of the alkaloid.[4][10]
-
Cytisus : This genus, which includes Scotch Broom (Cytisus scoparius), is the namesake for the alkaloid and a well-documented source.[5][11]
-
Sophora : Various Sophora species, including Sophora flavescens, Sophora chrysophylla (māmane), and Sophora alopecuroides, are known to produce cytisine and related alkaloids.[5][11][12]
-
Thermopsis : Species such as Thermopsis lanceolata are also recognized as significant sources of cytisine-type alkaloids.[13][14]
Secondary Genera: Cytisine is also present, typically in lower concentrations, in other genera of the Faboideae subfamily, including Anagyris, Baptisia, Genista, and Retama.[5][11] Additionally, it has been identified in Gymnocladus, a member of the Caesalpinioideae subfamily.[11]
Quantitative Analysis of Cytisine Content
The concentration of (+)-cytisine varies significantly between different plant species and even between different parts of the same plant. The seeds are often the primary site of accumulation.[10][15] The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Cytisine Content | Reference(s) |
| Laburnum anagyroides | Seeds | 1.5% - 3.0% (by dry weight) | [15][16] |
| Laburnum anagyroides | Seeds | 0.1% - 2.0% (by dry weight) | [11] |
| Laburnum anagyroides | Seeds | 0.993 mg/mL (in extract) | [17] |
| Laburnum watereri | Seeds | 1.543 mg/mL (in extract) | [17] |
| Laburnum alpinum | Leaves | 1.543 mg/mL (in extract) | [17] |
| Sparicum junceum | Fruit | 6,300 ppm (0.63%) | [8] |
| Ulex europaeus | Whole Plant | 0 - 1,000 ppm (0% - 0.1%) | [8] |
Experimental Protocols
Extraction and Isolation of (+)-Cytisine from Laburnum anagyroides Seeds
This protocol is a generalized procedure based on methods described in the literature for the alkaline extraction of alkaloids.
Materials and Reagents:
-
Dried, powdered seeds of Laburnum anagyroides
-
25% Ammonium hydroxide (B78521) (NH₄OH) solution
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Separatory funnel
Procedure:
-
Maceration: 50 grams of powdered Laburnum anagyroides seeds are suspended in a mixture of 100 mL of 25% NH₄OH and 400 mL of deionized water.[11] This creates an alkaline environment to ensure the alkaloid is in its free base form, which is more soluble in organic solvents.
-
Extraction: The suspension is stirred at room temperature for 20-22 hours to allow for sufficient extraction of the alkaloid into the aqueous phase.[11]
-
Filtration: The resulting brownish suspension is filtered under pressure to separate the solid plant material from the aqueous extract.[11]
-
Liquid-Liquid Extraction: The aqueous filtrate is transferred to a large separatory funnel. An equal volume of dichloromethane is added, and the funnel is shaken vigorously for 2-3 minutes, with periodic venting. The layers are allowed to separate, and the lower organic layer (containing the cytisine) is collected. This process is repeated three times with fresh portions of dichloromethane to ensure complete extraction.
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.
-
Concentration: The solvent is removed from the dried organic extract under reduced pressure using a rotary evaporator to yield the crude cytisine extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or alumina) or recrystallization to obtain pure (+)-cytisine.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
System: HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS) detector.[18]
-
Column: Due to the polar nature of cytisine, standard reversed-phase (e.g., C18) columns result in poor retention.[17][19] A Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEC), specifically a strong cation exchange (SCX) column, is recommended for optimal retention and peak shape.[17][18]
-
Mobile Phase (for SCX column): An isocratic mobile phase consisting of 25% acetonitrile (B52724) and 75% formic buffer at pH 4.0.[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 305 nm (the λmax for cytisine).
Procedure:
-
Standard Preparation: A stock solution of certified (+)-cytisine reference standard is prepared in the mobile phase. A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The crude extract or purified product is accurately weighed and dissolved in the mobile phase to a known concentration. The sample is filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The calibration standards are injected first to establish a calibration curve (peak area vs. concentration). Subsequently, the prepared samples are injected.
-
Quantification: The concentration of cytisine in the samples is determined by interpolating the peak area from the calibration curve.
Conclusion
(+)-Cytisine represents a compelling natural product with a rich history and significant therapeutic potential. Its primary sources are well-established within the Fabaceae family, particularly in the seeds of Laburnum and Cytisus species. The extraction and purification can be achieved through straightforward acid-base chemistry, while modern chromatographic techniques, especially HILIC and IEC, are essential for accurate quantification. This guide provides a foundational resource for researchers aiming to investigate, isolate, and develop this important alkaloid for novel therapeutic applications.
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